Pyraflufen-ethyl
Overview
Description
Pyraflufen-ethyl is a chemical compound widely used as a herbicide to control broad-leaved weeds and grasses in various crops. It is an ethyl ester resulting from the formal condensation of the carboxy group of pyraflufen with ethanol. This compound is known for its effectiveness in agricultural applications, particularly in crops like wheat, barley, and triticale .
Mechanism of Action
Target of Action
Pyraflufen-ethyl primarily targets the enzyme protoporphyrinogen oxidase (PPO) . This enzyme plays a crucial role in the biosynthesis of heme and chlorophyll in plants .
Mode of Action
This compound is a PPO inhibitor . It works by inhibiting the activity of the PPO enzyme, which is essential for chlorophyll production . This inhibition disrupts the synthesis of chlorophyll, leading to cell membrane destruction and ultimately plant death .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the heme and chlorophyll biosynthesis pathway . By inhibiting the PPO enzyme, this compound disrupts this pathway, leading to a deficiency in chlorophyll and heme. This deficiency impairs the plant’s ability to photosynthesize and survive .
Result of Action
The result of this compound’s action is the effective control of broad-leaved weeds and grasses . By disrupting chlorophyll production, the plant cells’ membranes are destroyed, leading to the death of the plant . This makes this compound an effective herbicide.
Action Environment
The efficacy of this compound can be influenced by environmental factorsFor instance, the growth stage of target weeds can impact the efficacy of this compound . More research would be needed to provide detailed insights into how these factors influence this compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Pyraflufen-ethyl exerts its effects by inhibiting the enzyme protoporphyrinogen oxidase (PPO) . This enzyme plays a crucial role in the biosynthesis of chlorophyll, a vital molecule for photosynthesis in plants. By inhibiting PPO, this compound disrupts the normal biochemical reactions in plants, leading to their death .
Cellular Effects
In terms of cellular effects, this compound primarily affects plant cells. It disrupts the normal function of chloroplasts by inhibiting the PPO enzyme . This inhibition leads to a decrease in chlorophyll production, which in turn affects photosynthesis, a critical cellular process in plants .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of the PPO enzyme . This enzyme is responsible for a key step in the biosynthesis of chlorophyll. When this compound binds to PPO, it prevents the enzyme from catalyzing its normal reaction, leading to a decrease in chlorophyll production .
Temporal Effects in Laboratory Settings
It is known that the effects of this compound can be observed shortly after application, as it quickly inhibits the PPO enzyme .
Metabolic Pathways
It is known that this compound acts by inhibiting the PPO enzyme, which plays a key role in the biosynthesis of chlorophyll .
Transport and Distribution
It is known that this compound is slightly mobile and has a medium potential for particle-bound transport .
Subcellular Localization
Given its mode of action, it is likely that this compound localizes to the chloroplasts in plant cells, where the PPO enzyme is located .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyraflufen-ethyl involves several steps, starting with glyoxylic acid as the initial raw material. The process includes oxime formation, [3+2] cyclization, sodium methyl mercaptide substitution, oxidation, reduction, and substitution butt joint with a pyrazole intermediate, followed by thioether oxidation . The reaction conditions typically involve the use of dichloromethane and chlorosulfonic acid at room temperature, with careful control of reaction times and temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to manage the complex sequence of reactions. The final product is purified using techniques such as liquid chromatography to ensure it meets the required standards for agricultural use .
Chemical Reactions Analysis
Types of Reactions
Pyraflufen-ethyl undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of this compound to its oxidized form, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert this compound to its reduced form, typically using reagents such as sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and various halogens. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels to optimize the reaction rates and yields .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives often retain the herbicidal properties of the parent compound but may exhibit different levels of activity and selectivity .
Scientific Research Applications
Pyraflufen-ethyl has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of esterification and oxidation reactions.
Biology: Employed in research on plant physiology and herbicide resistance mechanisms.
Industry: Utilized in the development of new agricultural products and formulations to improve crop yields and reduce weed competition
Comparison with Similar Compounds
Similar Compounds
Similar compounds to pyraflufen-ethyl include other PPO-inhibiting herbicides such as:
- Flumioxazin
- Oxyfluorfen
- Sulfentrazone
- Carfentrazone-ethyl
Uniqueness
What sets this compound apart from these similar compounds is its unique chemical structure, which includes a difluoromethoxy group that enhances its herbicidal activity and selectivity. Additionally, this compound has been shown to be effective at lower application rates compared to some of its counterparts, making it a more environmentally friendly option for weed control .
Properties
IUPAC Name |
ethyl 2-[2-chloro-5-[4-chloro-5-(difluoromethoxy)-1-methylpyrazol-3-yl]-4-fluorophenoxy]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2F3N2O4/c1-3-24-11(23)6-25-10-4-7(9(18)5-8(10)16)13-12(17)14(22(2)21-13)26-15(19)20/h4-5,15H,3,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APTZNLHMIGJTEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C(=C1)C2=NN(C(=C2Cl)OC(F)F)C)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2F3N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8034871 | |
Record name | Pyraflufen-ethyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8034871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Cream-colored or pale brown solid; [HSDB] | |
Record name | Pyraflufen-ethyl | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/6902 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Solubility |
In xylene 41.7-43.5, acetone 167-182, methanol 7.39, ethyl acetate 105-111 (all in g/L, 20 °C), In water, 8.2X10-2 mg/L at 20 °C | |
Record name | PYRAFLUFEN-ETHYL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7498 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.565 at 24 °C | |
Record name | PYRAFLUFEN-ETHYL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7498 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
1.2X10-10 mm Hg (1.6X10-5 mPa) at 25 °C | |
Record name | PYRAFLUFEN-ETHYL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7498 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Fine, cream-colored powder, Pale brown, crystalline | |
CAS No. |
129630-19-9 | |
Record name | Pyraflufen-ethyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=129630-19-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyraflufen-ethyl [ISO:BSI] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129630199 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyraflufen-ethyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8034871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Acetic acid, 2-[2-chloro-5-[4-chloro-5-(difluoromethoxy)-1-methyl-1H-pyrazol-3-yl]-4-fluorophenoxy]-, ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.424 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | PYRAFLUFEN-ETHYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XOC9Q2DLMI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | PYRAFLUFEN-ETHYL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7498 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
126-127 °C | |
Record name | PYRAFLUFEN-ETHYL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7498 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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